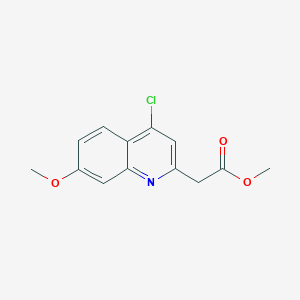
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester
Overview
Description
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester, also known as CMA, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. CMA has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antifungal properties. In
Scientific Research Applications
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has also been shown to have antitumor activity, making it a potential candidate for the development of anticancer drugs. Additionally, (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been found to possess antifungal properties, which could be useful in the development of antifungal agents.
Mechanism of Action
The exact mechanism of action of (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects
(4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cell lines, including breast, lung, and colon cancer cells. (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has also been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been shown to have antifungal activity against several species of fungi, including Candida albicans.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester has been found to have a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
Future Directions
There are several potential future directions for research involving (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester. One area of interest is the development of (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. Another area of interest is the development of (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester-based anticancer drugs. Additionally, further research is needed to better understand the mechanism of action of (4-Chloro-7-methoxy-quinolin-2-yl)-acetic acid methyl ester and its potential applications in other areas of medicine, such as antifungal therapy.
properties
IUPAC Name |
methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3/c1-17-9-3-4-10-11(14)5-8(6-13(16)18-2)15-12(10)7-9/h3-5,7H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJADSXUGIYZLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=CC(=C2C=C1)Cl)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-chloro-7-methoxyquinolin-2-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



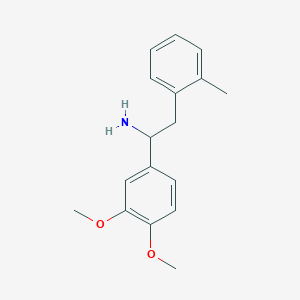

![3-Amino-2-[(4-fluorophenyl)methyl]propan-1-ol](/img/structure/B3200042.png)
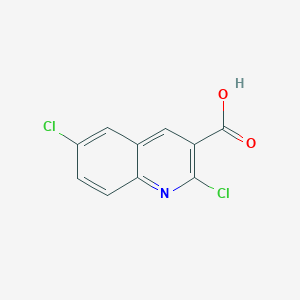
![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)
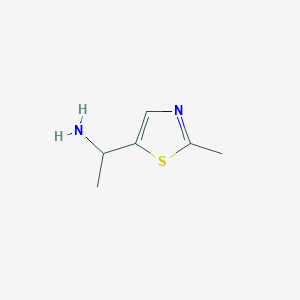
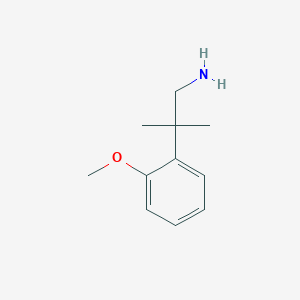



![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
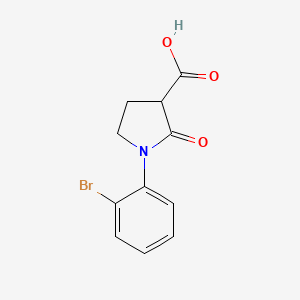
![9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B3200138.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)